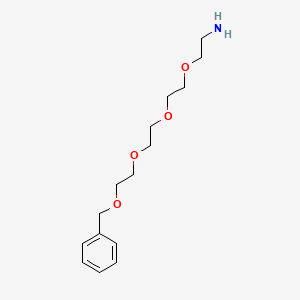

Benzyl-PEG4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYODTXXMZZZHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728287 | |

| Record name | 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86770-76-5 | |

| Record name | 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl-PEG4-amine chemical properties and structure

An In-depth Technical Guide to Benzyl-PEG4-amine: Properties, Structure, and Applications

Introduction

This compound is a bifunctional, monodisperse polyethylene (B3416737) glycol (PEG) derivative widely utilized in chemical biology, drug development, and materials science.[1] It incorporates three key chemical motifs: a terminal primary amine (NH2), a tetraethylene glycol (PEG4) spacer, and a benzyl (B1604629) (Bn) protecting group.[1][2] This unique architecture makes it an invaluable tool for researchers. The benzyl group provides hydrophobicity and stability while serving as a protecting group for the terminal hydroxyl, the hydrophilic PEG4 spacer enhances aqueous solubility and reduces steric hindrance, and the primary amine provides a reactive handle for covalent modification.[1][3][4]

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound, with a focus on its role as a versatile linker in the synthesis of complex bioconjugates and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound, systematically named 1-phenyl-2,5,8,11-tetraoxatridecan-13-amine, possesses a well-defined structure that dictates its chemical reactivity and physical properties.[5] The primary amine is a nucleophilic group that readily reacts with electrophiles such as activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[4][6] The benzyl ether is chemically stable under many conditions but can be cleaved via hydrogenolysis to reveal a primary alcohol, enabling further functionalization if desired.[4][6]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 86770-76-5 | [5] |

| Molecular Formula | C₁₅H₂₅NO₄ | [5] |

| Molecular Weight | 283.37 g/mol | [5] |

| Exact Mass | 283.1800 u | [5] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.061 ± 0.06 g/cm³ | |

| Purity | >95% | [5] |

| Solubility | Soluble in organic solvents like DMSO, DMF, DCM | [7][8] |

| Storage Conditions | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C. Keep dry and protected from light. | [5] |

| SMILES | NCCOCCOCCOCCOCC1=CC=CC=C1 | [5] |

| InChI Key | IYODTXXMZZZHEJ-UHFFFAOYSA-N | [5] |

Core Applications: PROTAC Linker Chemistry

A primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. In this context, this compound functions as a component of the linker that connects the E3 ligase-binding moiety to the target protein-binding ligand. The length and chemical nature of the PEG linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Visualization: PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of a PROTAC, showcasing how it induces the degradation of a target protein.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Benzyl-PEG-amine | AxisPharm [axispharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Benzyl-PEG7-amine, 868594-43-8 | BroadPharm [broadpharm.com]

- 5. medkoo.com [medkoo.com]

- 6. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Amino-PEG4-benzyl ester, 1351397-21-1 | BroadPharm [broadpharm.com]

Benzyl-PEG4-amine: A Versatile Linker in Advanced Biomedical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl-PEG4-amine is a bifunctional molecule that has become an important tool in biomedical research, particularly in the fields of drug delivery, bioconjugation, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). Its unique structure, combining a hydrophobic benzyl (B1604629) group, a hydrophilic polyethylene (B3416737) glycol (PEG) chain, and a reactive amine group, provides a versatile platform for linking different molecular entities. This guide delves into the core applications of this compound, providing insights into its use and presenting the information in a structured format for clarity and practical application.

Core Principles and Chemical Properties

This compound is a member of the polyethylene glycol (PEG) derivatives family.[1] Its structure is key to its functionality in research:

-

Benzyl Group: This component lends hydrophobicity and stability to the molecule.[1] It can also function as a protecting group for an alcohol, which can be selectively removed (de-benzylated) to reveal a hydroxyl group for further chemical modifications.[2][3]

-

PEG4 Chain: The tetra-ethylene glycol spacer is hydrophilic, which imparts water solubility to the molecules it is conjugated to.[1] This is crucial for improving the pharmacokinetic properties of drugs and reducing immunogenicity.[1][4]

-

Amine Group: The terminal primary amine is a versatile functional group that readily reacts with a variety of other chemical moieties, most commonly carboxylic acids and their activated esters (like NHS esters), to form stable amide bonds.[1][5] This reactivity is the foundation of its utility as a linker.[5]

Key Applications in Research

The primary application of this compound is as a chemical linker to connect two or more different molecules. This has proven particularly valuable in the design of complex therapeutic and diagnostic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery (the ubiquitin-proteasome system) to selectively eliminate disease-causing proteins.[6][7] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[6][7]

This compound and its derivatives are frequently used as components of the linker in PROTAC synthesis.[5][6][7][8][9][10] The PEG chain in the linker is not just a spacer; its length and composition can significantly impact the efficacy of the resulting PROTAC by influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilicity of the PEG chain also enhances the overall solubility and cell permeability of the PROTAC molecule.[10]

References

- 1. Benzyl-PEG-amine | AxisPharm [axispharm.com]

- 2. Benzyl PEG, Benzyl linkers - ADC Linkers | AxisPharm [axispharm.com]

- 3. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]

- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 5. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Benzyl PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

Benzyl-PEG4-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG4-amine, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core properties, its application in targeted protein degradation, and provide exemplary experimental protocols.

Core Properties of this compound

This compound is a heterobifunctional linker belonging to the polyethylene (B3416737) glycol (PEG) class of molecules. Its structure incorporates a benzyl-protected hydroxyl group and a terminal primary amine, connected by a four-unit PEG chain. This composition imparts a balance of hydrophilicity and a reactive handle for conjugation.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 86770-76-5 | [1] |

| Molecular Weight | 283.37 g/mol | [1] |

| Exact Mass | 283.1800 | [1] |

| Chemical Formula | C₁₅H₂₅NO₄ | [1] |

| Purity | >95% (lot-specific) | [1] |

| Appearance | Liquid or Oil | [2] |

| Storage (Short Term) | 0 - 4 °C (days to weeks) | [1] |

| Storage (Long Term) | -20 °C (months to years) | [1] |

| Shipping Conditions | Ambient temperature | [1] |

Synonyms: 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine, 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanamine, BnO-PEG3-CH2CH2NH2.[1]

Role in PROTAC Development

PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[5]

The linker is a critical component that influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] PEG-based linkers, such as this compound, are frequently employed due to several advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the entire PROTAC molecule.[2][6]

-

Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving the correct spatial orientation of the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][6]

-

Synthetic Versatility: The terminal amine group of this compound provides a reactive handle for conjugation to a ligand, typically through the formation of a stable amide bond.[7]

PROTAC Mechanism of Action: A Signaling Pathway

The mechanism of action of a PROTAC involves several key steps, leading to the degradation of the target protein. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[4][6]

Caption: The PROTAC mechanism of action, leading to targeted protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. Below is a generalized protocol for the amide coupling of this compound to a carboxylic acid-containing ligand for a protein of interest (POI).

Materials:

-

This compound

-

Carboxylic acid-functionalized POI ligand (POI-COOH)

-

Amide coupling reagents (e.g., HATU, HOBt, or EDC)[3]

-

Tertiary amine base (e.g., DIPEA)[3]

-

Anhydrous solvent (e.g., DMF or DCM)

-

Reaction monitoring tools (TLC or LC-MS)

-

Purification system (preparative HPLC or flash column chromatography)

-

Characterization instruments (LC-MS and NMR)

Experimental Workflow:

Caption: A general workflow for the synthesis of a PROTAC intermediate.

Detailed Protocol:

-

Activation of the POI Ligand:

-

Amide Coupling Reaction:

-

To the activated POI ligand solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.

-

Add a tertiary amine base, such as DIPEA (3.0 equivalents), to the reaction mixture.[3]

-

Allow the reaction to proceed at room temperature with stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3]

-

-

Workup and Extraction:

-

Purification:

-

Purify the crude product by preparative HPLC or flash column chromatography to obtain the desired POI-linker conjugate.[3]

-

-

Characterization:

-

Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.[3]

-

This resulting conjugate can then be further modified. For instance, the benzyl (B1604629) protecting group can be removed via hydrogenolysis to reveal a hydroxyl group, which can then be used for subsequent conjugation to an E3 ligase ligand.[7]

Conclusion

This compound is a valuable and versatile linker in the rapidly advancing field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and synthetic tractability make it a key component in the rational design and synthesis of potent and effective PROTAC therapeutics. This guide provides foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their research endeavors.

References

- 1. medkoo.com [medkoo.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Benzyl-PEG4-amine, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and the development of novel therapeutics such as PROteolysis TArgeting Chimeras (PROTACs). The document details plausible synthetic routes, including reductive amination and direct alkylation, along with robust purification protocols. Quantitative data from analogous reactions are summarized to provide practical benchmarks. Detailed experimental procedures and visualizations of the synthetic and purification workflows are included to facilitate laboratory implementation.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG) linker characterized by a benzyl (B1604629) group at one terminus and a primary amine at the other, connected by a discrete PEG chain of four ethylene (B1197577) glycol units. The benzyl group imparts hydrophobicity and can serve as a stable protecting group or a structural element for specific molecular interactions. The terminal primary amine provides a reactive handle for conjugation to various molecules, including proteins, peptides, and small-molecule drugs, through amide bond formation or other amine-specific chemistries. The hydrophilic PEG spacer enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugates. This guide outlines reliable methods for the synthesis and purification of this versatile linker.

Synthetic Routes

Three primary synthetic strategies are presented for the synthesis of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Reductive Amination of Benzaldehyde (B42025) with Amino-PEG4-alcohol

This is a straightforward and widely used method for the formation of secondary amines. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

Route 2: Direct Benzylation of a Mono-protected PEG4-diamine

This route involves the direct alkylation of a PEG linker containing a single free amine, with the other amine being protected, typically with a tert-butyloxycarbonyl (Boc) group. This strategy offers good control and avoids over-alkylation.

Route 3: Synthesis from Benzyl-PEG4-azide

This method involves the reduction of an azide (B81097) to a primary amine. The azide precursor can be synthesized from the corresponding alcohol or halide. This route is efficient and avoids the use of benzylating agents that can be lachrymatory.

Data Presentation

The following tables summarize typical quantitative data for the key reactions involved in the synthesis of this compound. The data is derived from analogous reactions reported in the literature for similar PEGylated compounds, as specific data for this compound is not widely published.

Table 1: Summary of Synthetic Route Efficiencies

| Route | Key Reaction | Starting Material | Typical Yield (%) | Purity (%) |

| 1 | Reductive Amination | Amino-PEG4-alcohol | 70-90 | >95 |

| 2 | Benzylation of Amine | Boc-NH-PEG4-amine | 80-95 | >95 |

| 3 | Azide Reduction | Benzyl-PEG4-azide | >90 | >95 |

Table 2: Purification Parameters

| Purification Method | Stationary Phase | Mobile Phase / Eluent | Typical Recovery (%) |

| Column Chromatography | Silica (B1680970) Gel | Dichloromethane (B109758)/Methanol (B129727) with 1% Triethylamine (B128534) | 80-90 |

| Preparative HPLC | C18 | Acetonitrile/Water with 0.1% Trifluoroacetic Acid | >90 |

| Liquid-Liquid Extraction | N/A | Dichloromethane/Water | >95 |

Experimental Protocols

4.1. Synthesis Route 1: Reductive Amination

Step 1: Synthesis of Amino-PEG4-alcohol

This starting material is commercially available.

Step 2: Reductive Amination of Benzaldehyde

-

Dissolve Amino-PEG4-alcohol (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous methanol.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirring solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

-

Stir for 30 minutes, then basify with 1 M NaOH to pH > 10.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4.2. Synthesis Route 2: Direct Benzylation

Step 1: Synthesis of Boc-NH-PEG4-OH

This starting material is commercially available.

Step 2: Conversion of Hydroxyl to Amine to give Boc-NH-PEG4-amine

-

Convert the terminal hydroxyl group of Boc-NH-PEG4-OH to a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base like triethylamine.

-

Displace the leaving group with an azide (e.g., using sodium azide in DMF).

-

Reduce the azide to a primary amine using a reducing agent such as triphenylphosphine (B44618) (Staudinger reaction) or by catalytic hydrogenation to yield Boc-NH-PEG4-amine.

Step 3: Benzylation of Boc-NH-PEG4-amine

-

Dissolve Boc-NH-PEG4-amine (1.0 eq) and benzyl bromide (1.1 eq) in anhydrous acetonitrile.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product to obtain Boc-NH-PEG4-Bn.

Step 4: Deprotection of the Boc Group

-

Dissolve the Boc-protected intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a small amount of dichloromethane and precipitate the product by adding cold diethyl ether to obtain the TFA salt of this compound.

-

The free amine can be obtained by neutralization with a mild base.

4.3. Purification Protocol: Column Chromatography

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., dichloromethane).

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). To prevent streaking of the amine on the silica, it is recommended to add 1% triethylamine to the eluent system.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualizations

The Multifaceted Role of the Benzyl Group in Benzyl-PEG4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, the strategic selection of linker molecules is paramount to the success of novel therapeutics and research tools. Benzyl-PEG4-amine, a heterobifunctional linker, has emerged as a valuable component in the design of complex biomolecular architectures. This technical guide provides an in-depth exploration of the function of the benzyl (B1604629) group within this molecule, offering insights into its role as a protecting group, a modulator of physicochemical properties, and a participant in specific molecular interactions. This document will detail the chemical properties, synthesis, and applications of this compound, supported by experimental protocols and quantitative data to inform laboratory practice.

Core Functions of the Benzyl Group in this compound

The benzyl group (Bn), a C6H5CH2– moiety, imparts several critical functionalities to the this compound linker. Its primary roles can be categorized as follows:

-

Protecting Group for the Hydroxyl Terminus: The most crucial function of the benzyl group in this context is to serve as a stable and reliable protecting group for the terminal hydroxyl group of the tetraethylene glycol (PEG4) chain.[1][2] This protection is essential during conjugation reactions where the primary amine of the linker is intended to react with a target molecule, such as a protein, peptide, or small molecule drug.[1] By masking the hydroxyl group, the benzyl ether linkage prevents unwanted side reactions, ensuring the specific formation of the desired conjugate via the amine terminus.

-

Modulation of Hydrophobicity: The aromatic and nonpolar nature of the benzyl group significantly increases the hydrophobicity of the otherwise hydrophilic PEG chain.[3][4] This modulation of the linker's overall polarity can be advantageous in several applications. For instance, in the context of Proteolysis Targeting Chimeras (PROTACs), adjusting the hydrophobicity of the linker can influence cell permeability and the formation of the productive ternary complex between the target protein and the E3 ligase.[4][5]

-

Stability and Inertness: The benzyl ether linkage is chemically robust and stable under a wide range of reaction conditions, including mildly acidic and basic environments, making it compatible with many standard bioconjugation protocols.[6][7] This stability ensures the integrity of the linker throughout the synthesis and purification of the bioconjugate.

-

Specific Molecular Interactions: In advanced applications such as PROTAC design, the aromatic ring of the benzyl group can engage in specific non-covalent interactions, such as π-π stacking.[8] For example, a benzyl group within a PROTAC linker has been shown to form a π-stacking interaction with a tyrosine residue (Y98) in the von Hippel-Lindau (VHL) E3 ligase, which can contribute to the stability and conformation of the ternary complex.[8]

-

Facilitation of Purification: The increased hydrophobicity imparted by the benzyl group can aid in the purification of intermediates during synthesis using techniques like reversed-phase chromatography.

Physicochemical and Stability Data

The stability of the benzyl ether linkage is a critical parameter in the design of experiments and the handling of this compound and its conjugates. The following table summarizes key stability data.

| Parameter | Condition | Stability of Benzyl Ether Linkage | Citation(s) |

| Chemical Stability | |||

| Acidic pH | Strong acids | Cleavable | [7] |

| Mildly acidic (pH 4-6) | Generally stable | [6] | |

| Basic pH | Strong bases | Generally stable | [7] |

| Mildly basic (pH 8-10) | Stable | [6] | |

| Deprotection Conditions | |||

| Catalytic Hydrogenolysis | H2, Pd/C | Cleavable | [1] |

| Oxidative Cleavage | DDQ, CAN | Cleavable | [7] |

| Enzymatic Stability | |||

| Proteases/Esterases | Physiological conditions | Generally stable | [9] |

| Etherases | Specific enzymes (e.g., from Sphingobium sp.) | Potentially cleavable | [8] |

| Storage Stability | |||

| Solid | -20°C, desiccated | > 2 years | [6] |

| Solution in dry organic solvent | -20°C | Up to 1 month | [6] |

| -80°C | Up to 6 months | [6] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

-

Monobenzylation of tetraethylene glycol.

-

Activation of the terminal hydroxyl group (e.g., tosylation).

-

Nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or phthalimide (B116566) followed by hydrolysis).

Detailed Protocol (Adapted from similar syntheses[10]):

Step 1: Monobenzylation of Tetraethylene Glycol

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C under an inert atmosphere (argon or nitrogen), add tetraethylene glycol (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0°C and add benzyl bromide (1.0 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane (B109758) (DCM), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate O-benzyl-tetraethylene glycol.

Step 2: Tosylation of the Terminal Hydroxyl Group

-

Dissolve the purified O-benzyl-tetraethylene glycol (1.0 eq) in anhydrous DCM and pyridine (B92270) (2.0 eq) at 0°C.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction at 0°C for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated intermediate.

Step 3: Amination

-

Dissolve the tosylated intermediate in a solution of ammonia in methanol (B129727) (e.g., 7N).

-

Stir the reaction in a sealed vessel at room temperature for 48 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with water to remove excess ammonia.

-

Dry the organic layer and concentrate to obtain this compound. Purify by column chromatography if necessary.

Conjugation of this compound to a Carboxylic Acid-Containing Peptide using EDC/NHS Chemistry

This protocol describes the coupling of the primary amine of this compound to a peptide containing a carboxylic acid group (e.g., at the C-terminus or on an acidic amino acid side chain).

Materials:

-

This compound

-

Peptide with a free carboxyl group

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification: Reversed-phase HPLC or size-exclusion chromatography

Protocol:

-

Peptide Preparation: Dissolve the peptide in the Coupling Buffer to a final concentration of 1-5 mg/mL.

-

Activation of Carboxylic Acid: In a separate tube, dissolve the peptide in Activation Buffer. Add EDC (5-10 molar excess over the peptide) and NHS (5-10 molar excess). Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

Conjugation: Add this compound (10-20 molar excess over the peptide) to the activated peptide solution. Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: (Optional) Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

-

Purification: Purify the conjugate using reversed-phase HPLC or a desalting column to remove excess reagents and unreacted starting materials.

-

Characterization: Confirm the successful conjugation and purity of the product by MALDI-TOF mass spectrometry and analytical HPLC.

Deprotection of the Benzyl Group

Method 1: Catalytic Hydrogenolysis

-

Dissolve the benzyl-protected conjugate in a suitable solvent (e.g., methanol, ethanol, or THF).

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w of the conjugate).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature for 4-24 hours, monitoring the reaction progress by HPLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate to obtain the deprotected product.

Method 2: Oxidative Cleavage with DDQ

Caution: DDQ is toxic and should be handled in a fume hood.

-

Dissolve the benzyl-protected compound in a mixture of dichloromethane and water (e.g., 18:1 v/v).

-

Cool the solution to 0°C.

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.5-2.5 equivalents per benzyl group).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Visualizations of Workflows and Pathways

Logical Workflow for this compound Synthesis and Conjugation

References

- 1. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]

- 2. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid-Triggered Colorimetric Hydrophobic Benzyl Alcohols for Soluble Tag-Assisted Liquid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The importance of hydrophobicity and electrophilicity descriptors in mechanistically-based QSARs for toxicological endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the precise engineering of bioconjugates is paramount to achieving desired efficacy and safety profiles. Among the critical components in bioconjugate design, the linker or spacer molecule plays a multifaceted role, influencing solubility, stability, pharmacokinetics, and biological activity. This technical guide provides a comprehensive examination of the tetraethylene glycol (PEG4) spacer, a discrete and hydrophilic linker that has become a cornerstone in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other complex biologics. Through a detailed analysis of its physicochemical properties, a summary of quantitative data, and explicit experimental protocols, this guide serves as a vital resource for researchers aiming to harness the full potential of the PEG4 spacer in their bioconjugation strategies.

Core Principles of the PEG4 Spacer in Bioconjugate Design

The utility of a PEG4 spacer in bioconjugation stems from its unique combination of hydrophilicity, defined length, and biocompatibility. Comprising four repeating ethylene (B1197577) glycol units, the PEG4 moiety imparts several advantageous properties to the final bioconjugate.

Key Advantages:

-

Enhanced Hydrophilicity: Many potent therapeutic payloads, such as cytotoxic agents used in ADCs, are highly hydrophobic. This inherent hydrophobicity can lead to aggregation of the bioconjugate, poor solubility in aqueous buffers, and rapid clearance from circulation. The incorporation of a hydrophilic PEG4 spacer counteracts this hydrophobicity, improving the overall solubility and formulation stability of the bioconjugate.[1][2]

-

Reduced Aggregation: By increasing the hydrophilicity of the conjugate, the PEG4 spacer mitigates the propensity for aggregation, a critical quality attribute that can impact manufacturing, stability, and immunogenicity.[1][3]

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG spacer creates a "hydration shell" around the bioconjugate.[1] This can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and potentially increased accumulation in the target tissue.[4][5]

-

Defined Spacer Length: Unlike polydisperse PEG polymers, a discrete PEG4 linker provides a precise and homogenous spacer length, which is approximately 24.6 angstroms for an SM(PEG)4 crosslinker.[6] This uniformity is crucial for consistent batch-to-batch synthesis and predictable biological activity, simplifying analytical characterization and regulatory submissions.[1]

-

Biocompatibility and Low Immunogenicity: Polyethylene glycol is well-established as a biocompatible and non-immunogenic molecule, reducing the risk of adverse immune responses against the linker itself.[1]

Quantitative Impact of PEG4 Spacers in Bioconjugation

The choice of spacer length is a critical optimization parameter in bioconjugate design. The following tables summarize quantitative data from various studies, comparing the performance of bioconjugates with PEG4 spacers to those with other linker lengths or no PEG spacer.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates

| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | General Trend & References |

| PEGylated (PEG4) | MMAE | HER2+ (NCI-N87) | 1.8 | Shorter PEG linkers often maintain high in vitro potency.[7] |

| PEGylated (PEG10K) | MMAE | HER2+ (NCI-N87) | 40.5 | Longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, potentially due to steric hindrance.[7] |

| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 | Provides a baseline for comparison of non-PEGylated linkers.[7] |

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Direct comparison across different studies should be made with caution.

Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

| Linker Length | Typical DAR Achieved | Key Findings & References |

| No PEG Linker | Variable, often lower with hydrophobic payloads | Hydrophobic interactions can lead to aggregation and lower conjugation efficiency. |

| Short PEG (e.g., PEG4) | Generally allows for higher and more consistent DAR (e.g., ~2.5) | The hydrophilic PEG spacer improves the solubility of the payload-linker complex, facilitating a more efficient conjugation process. Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown even higher drug loading efficiencies in some cases (DAR ~3.7-5.0).[8] |

| Long PEG (e.g., PEG24) | Can sometimes result in lower drug loading (e.g., ~3.0) | The optimal PEG length for maximizing DAR can be dependent on the specific antibody, payload, and conjugation chemistry.[8] |

Table 3: Effect of PEG Spacer Length on Pharmacokinetic Parameters

| Linker Length | Clearance Rate | Half-Life | Key Findings & References |

| Short (e.g., PEG2-PEG4) | Faster | Shorter | ADCs with shorter PEG linkers tend to have faster clearance rates compared to those with longer PEG chains.[1][5] |

| Intermediate (e.g., PEG8-PEG12) | Slower | Longer | A plateau in pharmacokinetic improvement is often reached with intermediate-length PEG spacers.[1][5] |

| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly Slower | Significantly Longer | Longer PEG chains can dramatically increase the hydrodynamic radius, leading to a significant extension of the circulation half-life.[5] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and characterization of bioconjugates incorporating a PEG4 spacer.

Two-Step Antibody Conjugation using a Heterobifunctional PEG4 Crosslinker (e.g., SM(PEG)4)

This protocol describes the conjugation of a thiol-containing payload to the lysine (B10760008) residues of an antibody.

Figure 1: Workflow for a two-step antibody conjugation using a heterobifunctional PEG4 linker.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 2-10 mg/mL.

-

Heterobifunctional Crosslinker (e.g., SM(PEG)4) dissolved in an organic solvent like DMSO to a stock concentration of 10-20 mM.

-

Thiol-containing payload (drug, dye, etc.).

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

-

Quenching buffer (e.g., 1M Tris, pH 8.0) - optional.

Procedure:

Step A: Activation of Antibody with Crosslinker

-

Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.

-

Add a 10- to 50-fold molar excess of the SM(PEG)4 crosslinker solution to the antibody solution.[9] The optimal molar ratio should be determined empirically.[9]

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[9]

-

Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.[9]

Step B: Conjugation to Thiol-Containing Payload

-

Immediately combine the desalted, maleimide-activated antibody with the thiol-containing payload. The molar ratio will depend on the desired final DAR.

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

-

(Optional) The reaction can be quenched by adding a thiol-containing reagent like cysteine or by adding a quenching buffer.

-

Purify the final ADC conjugate using a suitable method such as size-exclusion chromatography (SEC-HPLC) or dialysis to remove unreacted payload and other small molecules.

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)

This assay determines the potency (IC50) of the PEG4-containing bioconjugate on target cells.

Figure 2: General workflow for an in vitro cytotoxicity assay.

Procedure:

-

Cell Plating: Seed antigen-positive (target) and antigen-negative (non-target) cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the PEG4-ADC and appropriate controls (e.g., unconjugated antibody, free payload) in complete cell culture medium. Replace the existing medium in the wells with the ADC dilutions.[10]

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72-96 hours.[9]

-

Viability Assessment:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[9]

-

For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, shake to induce lysis, and incubate for a short period to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software package.[10]

Plasma Stability Assay

This assay evaluates the stability of the bioconjugate in plasma, which is crucial for predicting its in vivo performance.

Figure 3: Workflow for assessing ADC stability in plasma.

Procedure:

-

Incubation: Incubate the PEG4-bioconjugate in human or mouse plasma at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control to assess inherent stability.[4]

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).

-

Sample Processing: Isolate the bioconjugate from the plasma samples using immunoaffinity capture, such as with Protein A magnetic beads.

-

Analysis: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Hydrophobic Interaction Chromatography (HIC-HPLC) to quantify the amount of intact bioconjugate and determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR indicates premature drug deconjugation.[4]

-

Data Interpretation: A stable bioconjugate will show minimal loss in the average DAR over the time course.

Application in PROTACs and Other Bioconjugates

The utility of the PEG4 spacer extends beyond ADCs. In the rapidly evolving field of PROTACs, the linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of the ternary complex formation and subsequent target degradation. PEG4 linkers are frequently employed in PROTAC design to:

-

Improve Solubility: PROTACs are often large molecules with poor aqueous solubility. The inclusion of a PEG4 spacer enhances their solubility and cell permeability.

-

Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the target protein and E3 ligase to come together in a productive orientation. The defined length of the PEG4 spacer allows for systematic optimization of this distance.

A common synthetic route for a PEG4-containing PROTAC involves the use of a bifunctional PEG4 linker, for example, an amine-PEG4-acid, which can be sequentially coupled to the E3 ligase ligand and the target protein binder through amide bond formation.[11]

Conclusion

The PEG4 spacer is a versatile and powerful tool in the field of bioconjugation. Its discrete length, hydrophilicity, and biocompatibility provide a favorable balance of properties that can significantly enhance the developability and therapeutic potential of complex biologics. By improving solubility, reducing aggregation, and favorably modulating pharmacokinetic properties, the PEG4 spacer helps to overcome many of the challenges associated with the delivery of potent but often hydrophobic therapeutic agents. The quantitative data and detailed protocols provided in this guide underscore the importance of rational linker design and offer a practical framework for researchers to effectively incorporate the PEG4 spacer into their next generation of biotherapeutics. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of well-defined linkers like PEG4 will remain a critical element in the successful translation of novel bioconjugates from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Benzyl-PEG4-amine as a Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of targeted therapeutics, particularly in the domains of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker moiety connecting the targeting element to the effector molecule is of paramount importance. The Benzyl-PEG4-amine linker has emerged as a versatile and frequently utilized component in the design of these sophisticated therapeutic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a linker, detailing its structural contributions to the overall efficacy of the conjugate. The guide will delve into its role in facilitating the formation of stable and productive ternary complexes in PROTACs, its impact on physicochemical properties such as solubility and cell permeability, and its conjugation chemistry. Quantitative data from representative studies are summarized to illustrate the impact of linker characteristics on biological activity. Furthermore, detailed experimental protocols for the synthesis of PROTACs utilizing this linker are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its application.

Core Chemical and Physical Properties of this compound

This compound is a heterobifunctional linker that possesses distinct chemical features contributing to its utility in bioconjugation. Its structure consists of a benzyl (B1604629) group, a tetraethylene glycol (PEG4) spacer, and a terminal primary amine.

| Property | Description |

| Molecular Formula | C15H25NO4 |

| Molecular Weight | 283.37 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in DMSO and other organic solvents. The PEG chain imparts some aqueous solubility. |

| Key Functional Groups | - Benzyl Group: A hydrophobic aromatic moiety that can provide conformational rigidity and engage in π-stacking interactions. - PEG4 Spacer: A hydrophilic chain of four ethylene (B1197577) glycol units that enhances water solubility, improves pharmacokinetics, and provides spatial separation between the conjugated molecules. - Primary Amine: A nucleophilic group that serves as a reactive handle for conjugation to electrophilic moieties such as carboxylic acids, NHS esters, and aldehydes. |

Mechanism of Action in PROTACs

In the context of PROTACs, the this compound linker is not merely a passive spacer but an active contributor to the molecule's ability to induce targeted protein degradation. A PROTAC is a heterobifunctional molecule that brings a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The this compound linker plays a crucial role in the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase).[1]

-

Spatial Orientation and Flexibility: The PEG4 chain provides an optimal length and degree of flexibility to allow the two ends of the PROTAC (the POI-binding ligand and the E3 ligase-binding ligand) to simultaneously engage their respective protein partners without significant steric hindrance.[2] This flexibility enables the PROTAC to adopt a conformation that is energetically favorable for the formation of a stable ternary complex.

-

Hydrophilicity and Cell Permeability: The hydrophilic nature of the PEG4 spacer can enhance the overall water solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules. Improved solubility can positively impact cell permeability and bioavailability.

-

Conformational Rigidity and Ternary Complex Stability: The benzyl group introduces a degree of rigidity into the linker. This conformational constraint can be advantageous, as it may pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to form the ternary complex.[1] Furthermore, the aromatic benzyl ring can participate in non-covalent interactions, such as π-π stacking with aromatic amino acid residues (e.g., tyrosine, phenylalanine) on the surface of the E3 ligase or the target protein, further stabilizing the ternary complex.[1]

Below is a diagram illustrating the general mechanism of action of a PROTAC.

Quantitative Data on Linker Performance

Table 1: Impact of PEG Linker Length on Physicochemical Properties and Degradation Efficiency of a BRD4-Targeting PROTAC

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | DC50 (nM) | Dmax (%) |

| PROTAC A | Alkyl Chain (10 atoms) | 785 | 4.5 | 50 | 85 |

| PROTAC B | PEG2 | 831 | 3.8 | 25 | 92 |

| PROTAC C | PEG4 | 919 | 3.1 | 10 | >95 |

| PROTAC D | PEG6 | 1007 | 2.4 | 30 | 90 |

Data are illustrative and compiled from general trends observed in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.

Table 2: Influence of Linker Rigidity on Ternary Complex Stability and Cellular Potency

| PROTAC | Linker Feature | Ternary Complex Stability (Arbitrary Units) | Cellular Potency (DC50, nM) |

| Flexible Linker | Long Alkyl Chain | 1.0 | 100 |

| Semi-Rigid Linker | Alkyl chain with piperazine | 2.5 | 50 |

| Rigid Linker | Alkyl chain with benzyl group | 4.0 | 20 |

This table illustrates the general principle that increased linker rigidity, such as that provided by a benzyl group, can enhance ternary complex stability and improve cellular potency.

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC molecule using this compound as a linker. These protocols are generalized and may require optimization for specific target ligands and E3 ligase ligands.

General Amide Coupling Protocol for Conjugation of this compound

This protocol describes the coupling of the primary amine of this compound to a carboxylic acid on a target protein ligand (e.g., a JQ1 analog) or an E3 ligase ligand.

Materials:

-

This compound

-

Carboxylic acid-functionalized ligand (e.g., JQ1-acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and purify the crude product by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final conjugate.

-

Characterize the product by LC-MS and NMR to confirm its identity and purity.

Western Blot Protocol for Assessing Protein Degradation

This protocol is used to quantify the degradation of the target protein induced by the synthesized PROTAC.

Materials:

-

Cancer cell line expressing the target protein

-

Synthesized PROTAC with this compound linker

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a negative control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 18-24 hours). Include a positive control (e.g., a known degrader) and a negative control (PROTAC + proteasome inhibitor).

-

Wash the cells with PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities to determine the extent of protein degradation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the design and evaluation of a PROTAC incorporating a this compound linker.

Conclusion

The this compound linker is a well-designed molecular scaffold for the construction of targeted therapeutics such as PROTACs and ADCs. Its mechanism of action is multifaceted, contributing to the overall efficacy of the conjugate through a combination of providing optimal spatial separation and flexibility via the PEG4 chain, enhancing solubility, and promoting stable ternary complex formation through the conformational rigidity and potential π-stacking interactions of the benzyl group. The terminal amine functionality allows for straightforward and versatile conjugation to a wide range of ligands. While further studies on PROTACs specifically incorporating the this compound linker are needed to fully elucidate its structure-activity relationships, the principles outlined in this guide provide a solid foundation for its rational application in the design and development of novel targeted therapies.

References

An In-depth Technical Guide to the Reactivity of the Amine Group in Benzyl-PEG4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity of the primary amine group in Benzyl-PEG4-amine, a versatile heterobifunctional linker. Understanding the nuances of this functional group is critical for its effective application in bioconjugation, drug delivery systems like Antibody-Drug Conjugates (ADCs), and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a bifunctional molecule featuring three key components: a benzyl (B1604629) (Bn) protecting group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive primary amine (-NH2) group.[1] This unique architecture imparts a valuable set of properties:

-

Benzyl Group: Provides hydrophobicity and serves as a stable protecting group for the terminal hydroxyl of the PEG chain, which can be removed under specific conditions like hydrogenolysis if further modification at that end is required.[2][3]

-

PEG4 Spacer: The ethylene (B1197577) glycol chain enhances aqueous solubility, reduces aggregation, minimizes steric hindrance, and can decrease the immunogenicity of the conjugated molecule.[1][4]

-

Primary Amine Group: As the primary focus of this guide, this functional group serves as a potent nucleophile, enabling covalent conjugation to a wide array of electrophilic targets.[1][5]

The strategic combination of these components makes this compound an essential tool for covalently linking different molecular entities with precise control over spacing and solubility.[6]

Core Principles of Amine Reactivity

The reactivity of the amine group in this compound is governed by its basicity and nucleophilicity, which are influenced by several structural and environmental factors.[7]

Basicity and pKa

The lone pair of electrons on the nitrogen atom allows amines to act as Brønsted-Lowry bases by accepting a proton.[8] The basicity is quantified by the pKa of its conjugate acid (R-NH3+). For most simple, primary alkyl amines, the pKa values are typically in the range of 9.5 to 11.0.[9][10]

A crucial aspect of amine reactivity is that only the unprotonated, free amine (R-NH2) form is nucleophilic.[] The fraction of the amine in this reactive state is dictated by the pH of the reaction medium, according to the Henderson-Hasselbalch equation. For reactions like acylation, a pH between 7.2 and 9.0 is often optimal, providing a sufficient concentration of the nucleophilic free amine while minimizing competing side reactions like the hydrolysis of activated esters.[][12][13]

Nucleophilicity

Nucleophilicity refers to the ability of the amine's lone pair to attack an electron-deficient center (an electrophile), initiating a chemical reaction.[14] Amines are generally considered strong nucleophiles.[9] This reactivity is influenced by several factors, as illustrated below.

-

Steric Hindrance: The accessibility of the nitrogen's lone pair is critical. While the benzyl group is moderately bulky, the flexible four-unit PEG spacer effectively distances the amine from this bulk, making it highly accessible for reactions, more akin to a simple primary amine.[15][16]

-

Electronic Effects: The oxygen atoms within the PEG backbone are electronegative and exert a weak electron-withdrawing inductive effect. This can slightly reduce the electron density on the nitrogen atom, making it marginally less basic and nucleophilic than a comparable alkylamine without ether linkages.[15]

-

Solvent: The choice of solvent significantly impacts reactivity.[17] In polar aprotic solvents like DMF or DMSO, the amine nucleophile is not heavily solvated, enhancing its reactivity. In polar protic solvents, hydrogen bonding between the solvent and the amine's lone pair can slightly dampen its nucleophilicity.[16][18]

Quantitative Data Summary

While precise experimental kinetic data for this compound is substrate-dependent, the following tables summarize its key properties and the typical reaction parameters based on the well-understood chemistry of primary amines.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₂₅NO₄ | [19] |

| Molecular Weight | 283.4 g/mol | [5][19] |

| Appearance | Varies (e.g., oil, solid) | N/A |

| Key Functional Groups | Primary Amine, PEG Ether, Benzyl Ether | [1] |

Table 2: Typical Reactivity Parameters and Conditions

| Parameter | Typical Value / Condition | Reference(s) |

| pKa of Conjugate Acid (R-NH₃⁺) | ~9.5 - 11.0 (estimated for primary alkyl amines) | [8][9][10] |

| Optimal pH for Amide Coupling | 7.2 - 9.0 | [12][13][20] |

| Common Coupling Partners | NHS Esters, Carboxylic Acids, Acyl Halides, Isothiocyanates | [][20] |

| Common Solvents | DMF, DMSO, DCM, Aqueous Buffers (e.g., PBS) | [13][21][22] |

Key Reactions and Mechanisms

The primary amine of this compound is most frequently utilized for the formation of stable amide bonds, a cornerstone of bioconjugation chemistry.

Reaction with Activated Esters (e.g., NHS Esters)

N-hydroxysuccinimide (NHS) esters are highly efficient acylating agents that react selectively with primary amines.[12] This is one of the most common methods for labeling proteins and other biomolecules.[]

The reaction is a nucleophilic acyl substitution. The unprotonated amine attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the stable NHS leaving group and forming a highly stable amide bond.[]

Reaction with Carboxylic Acids (Carbodiimide Coupling)

Direct reaction between an amine and a carboxylic acid is slow. Therefore, coupling agents are used to activate the carboxylic acid. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used.[21] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, forming an amide bond.[21] To improve efficiency and suppress side reactions, additives like NHS or 1-Hydroxybenzotriazole (HOBt) are often included to convert the O-acylisourea into a more stable, yet still highly reactive, ester intermediate.[21][23]

Experimental Protocols

The following protocols provide detailed methodologies for common conjugation reactions involving an amine group analogous to that in this compound.

Protocol 1: Amide Coupling of this compound to a Carboxylic Acid via EDC/NHS Chemistry

This protocol describes the activation of a carboxyl-containing molecule and subsequent conjugation to this compound.

Materials:

-

Carboxylic acid-containing molecule

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous, amine-free solvent (e.g., DMF, DMSO)

-

Non-nucleophilic base (e.g., DIPEA, optional, for reactions with amine salts)

-

Reaction Buffer: MES Buffer (0.1 M, pH 5.5-6.0) for activation; PBS (0.1 M, pH 7.2-7.5) for coupling.

-

Quenching solution (e.g., hydroxylamine (B1172632), Tris buffer)

-

Purification equipment (e.g., HPLC, dialysis tubing, desalting column)

Methodology:

-

Reagent Preparation: Allow all reagents to equilibrate to room temperature before opening vials to prevent moisture condensation.[22] Prepare stock solutions of the carboxylic acid, EDC, and NHS in the appropriate anhydrous solvent or buffer immediately before use.

-

Carboxylic Acid Activation:

-

Conjugation Reaction:

-

Dissolve this compound in PBS buffer (pH 7.4).

-

Add the activated carboxylic acid solution to the this compound solution. A slight molar excess (1.1 to 1.5 equivalents) of the amine may be used to drive the reaction.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.

-

-

Reaction Quenching: Add a quenching buffer (e.g., Tris or hydroxylamine to a final concentration of 50 mM) to consume any unreacted activated ester. Incubate for 15-30 minutes.

-

Purification: Remove unreacted reagents and byproducts (e.g., isourea) from the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

-

Analysis: Characterize the final product using techniques like LC-MS to confirm the molecular weight of the conjugate and assess purity.

References

- 1. Benzyl-PEG-amine | AxisPharm [axispharm.com]

- 2. Benzyl-PEG4-acid, 127457-64-1 | BroadPharm [broadpharm.com]

- 3. Benzyl-PEG4-alcohol, 55489-58-2 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]

- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

- 12. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 14. fiveable.me [fiveable.me]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. What are the key factors that influence nucleophilicity? | AAT Bioquest [aatbio.com]

- 18. researchgate.net [researchgate.net]

- 19. Benzyl PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 20. interchim.fr [interchim.fr]

- 21. benchchem.com [benchchem.com]

- 22. broadpharm.com [broadpharm.com]

- 23. Amide Synthesis [fishersci.co.uk]

The Pivotal Role of the Linker in PROTAC Design: A Technical Guide Featuring Benzyl-PEG4-Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Centrality of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1] Upon co-opting the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable" and offers a distinct advantage over traditional occupancy-based inhibitors.

The linker, far from being a passive spacer, plays a critical and multifaceted role in the efficacy of a PROTAC. Its length, composition, rigidity, and attachment points to the two ligands profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[1] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability, all of which are crucial for its development as a therapeutic agent.

Commonly employed linker motifs include alkyl chains and polyethylene (B3416737) glycol (PEG) units.[1] PEG linkers are particularly favored for their ability to enhance the aqueous solubility and biocompatibility of PROTAC molecules.[3] The incorporation of a benzyl (B1604629) group within the linker can introduce a degree of rigidity and provide opportunities for specific interactions within the ternary complex, potentially enhancing its stability.

The PROTAC Mechanism of Action: A Visual Representation

The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Designing PROTAC Linkers: The Role of Benzyl and PEG Moieties

The design of a PROTAC linker is a critical optimization step in the development of a potent and selective degrader. The choice of linker impacts several key parameters:

-

Length and Flexibility: The linker must be of an optimal length to span the distance between the POI and the E3 ligase, allowing for the formation of a stable and productive ternary complex.[1] Flexible linkers, such as those containing PEG chains, can accommodate various protein topologies.

-

Solubility and Physicochemical Properties: PROTACs are often large molecules that fall outside of traditional "drug-like" chemical space. Hydrophilic linkers, like PEG, can improve the aqueous solubility of the overall molecule, which is often a challenge.[3]

-

Conformational Rigidity: While flexibility is important, some degree of rigidity can be beneficial. A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[4] The inclusion of aromatic rings, such as a benzyl group, can impart this rigidity.

-

Specific Interactions: Linker moieties can engage in specific interactions with the POI or the E3 ligase, contributing to the stability of the ternary complex. For example, a benzyl group could participate in π-stacking interactions with aromatic residues on the protein surface.[4]

The Benzyl-PEG4-amine Linker:

The this compound linker combines several desirable features:

-

Benzyl Group: Provides a degree of conformational constraint and the potential for π-stacking interactions.

-

PEG4 Chain: The four polyethylene glycol units enhance hydrophilicity and provide a flexible spacer of a defined length.

-

Amine Terminus: The primary amine provides a versatile handle for conjugation to the POI ligand or the E3 ligase ligand, typically through the formation of an amide bond.

Case Study: ACBI1 - A PROTAC with a Benzyl Linking Fragment Mimicking a PEG Conformation

While a direct example of a PROTAC utilizing a this compound linker is not available in the reviewed literature, the development of the PROTAC ACBI1 provides valuable insights into the utility of benzyl-containing linkers. Farnaby and colleagues designed ACBI1 to degrade the BAF ATPase subunits SMARCA2 and SMARCA4.[1][4] In this molecule, a piperazine-based SMARCA ligand is connected to a VHL E3 ligase ligand via a para-disubstituted aryl unit, which acts as a benzyl linking fragment .[1][4]

The rationale behind this design was to:

-

Provide Conformational Restriction: The rigid aryl unit was intended to pre-organize the molecule in a favorable conformation for binding.[1][4]

-

Mimic PEG Linker Conformation: The geometry of the benzyl linker was designed to emulate the spatial arrangement of a more flexible PEG linker.[1][4]

-

Reduce Polarity: Compared to a longer PEG chain, the benzyl fragment reduces the overall polarity of the PROTAC.[1]

-

Engage in Specific Interactions: The design aimed to facilitate a specific π-stacking interaction with a tyrosine residue (Y98) in the VHL protein, thereby stabilizing the ternary complex.[4]

The following table summarizes the reported biological data for ACBI1, which can serve as a proxy for the type of data that would be generated for a PROTAC containing a this compound linker.

| Compound | Target(s) | DC50 (nM) | Dmax (%) | Cell Line |

| ACBI1 | SMARCA2 | 300 | 65 | MV-4-11 |

| SMARCA4 | 250 | 70 | MV-4-11 |

Data extracted from Troup et al. (2020), which cites Farnaby et al. (2019).[1]

Experimental Protocols for PROTAC Evaluation

The development of a novel PROTAC requires a series of in vitro and cellular assays to characterize its biological activity. The following is a representative workflow for the evaluation of a new PROTAC, such as one containing a this compound linker.

References

An In-depth Technical Guide to the Core Principles of Using Benzyl-PEG4-amine in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of the ADC. This technical guide delves into the fundamental principles of utilizing Benzyl-PEG4-amine as a linker component in the construction of ADCs. We will explore its structure-function relationship, the strategic advantages it offers, and provide detailed experimental frameworks for its application.

Core Principles of this compound in ADCs

This compound is a heterobifunctional linker that incorporates three key chemical motifs: a benzyl (B1604629) group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal primary amine. Each of these components contributes unique properties to the final ADC construct.

1. The Role of the Benzyl Group:

The benzyl group in this linker can serve two primary functions depending on the overall linker design:

-

Stable Aromatic Spacer: In many applications, the benzyl group acts as a rigid, hydrophobic spacer element within the linker scaffold. This can influence the spatial orientation of the payload relative to the antibody.

-

Component of a Cleavable Linker System: The benzyl group is a cornerstone of self-immolative linkers, such as the p-aminobenzyl carbamate (B1207046) (PABC) system. In these designs, enzymatic cleavage of a nearby trigger (e.g., a peptide bond by cathepsin B) initiates a 1,6-elimination reaction of the PABC spacer, leading to the release of the payload in its active form inside the target cell. A notable advancement in this area is the development of Benzyl α-Ammonium Carbamates (BACs), which undergo a tandem 1,6–1,2-elimination to release secondary amine-containing payloads, offering improved labeling efficiency and reduced aggregation compared to traditional PABC linkers.[1][2]

2. The Function of the PEG4 Spacer:

The polyethylene (B3416737) glycol (PEG) component is integral to modern ADC design, offering several advantages:

-

Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC and rapid clearance from circulation. The hydrophilic PEG4 spacer counteracts this hydrophobicity, improving the solubility and overall biophysical stability of the conjugate.[3][4]

-

Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can lead to a longer plasma half-life by reducing renal clearance.[1][4] This prolonged circulation time can enhance the probability of the ADC reaching its target tumor cells.

-

Reduced Immunogenicity: The PEG chain can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.[]